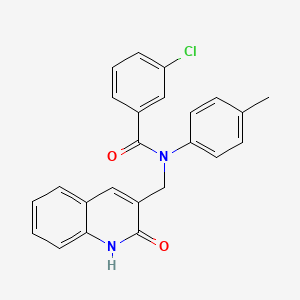
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAPA and is primarily used as a research tool to investigate the mechanisms of various biological processes.
Mécanisme D'action
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide inhibits the activity of HDAC by binding to the active site of the enzyme. This leads to an accumulation of acetylated histones, which can alter gene expression patterns. The exact mechanism of action of HDAC inhibitors is still being investigated, but it is thought that they may induce apoptosis (cell death) in cancer cells by altering gene expression patterns.
Biochemical and Physiological Effects:
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to have anti-inflammatory effects. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has a known mechanism of action. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research involving N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide. One area of research is investigating its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method of N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-amino-phenyl) acetamide to form the final product, N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide. The synthesis method is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide has been extensively used as a research tool to investigate the mechanisms of various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been investigated for their potential use in cancer treatment, as they can induce cell death in cancer cells.
Propriétés
IUPAC Name |
[(E)-(1-amino-2-phenylethylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(19)21-18-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGJTFXYIGMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(\CC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(1-amino-2-phenylethylidene)amino] 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)






